Desmospray

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmospray is a brand name for the compound desmopressin, which is a synthetic analogue of the naturally occurring hormone vasopressin. Vasopressin, also known as antidiuretic hormone, plays a crucial role in regulating the body’s retention of water by acting on the kidneys. Desmopressin is used to treat conditions such as central diabetes insipidus, nocturia, and bedwetting in children. It is also used in the management of hemophilia and von Willebrand’s disease due to its ability to increase levels of certain blood clotting factors .

准备方法

Synthetic Routes and Reaction Conditions

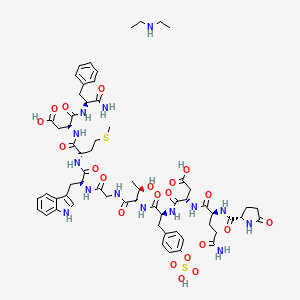

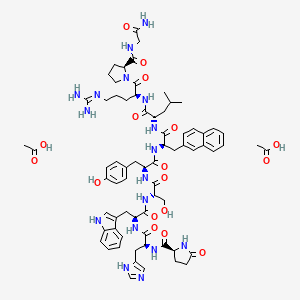

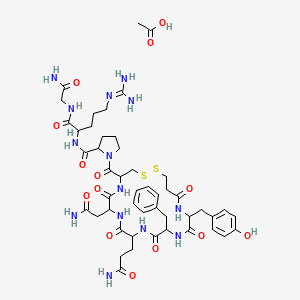

Desmopressin is synthesized through a series of chemical reactions that involve the modification of the vasopressin molecule. The key steps include the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine. These modifications enhance the antidiuretic potency of the molecule while reducing its pressor effects .

Industrial Production Methods

Industrial production of desmopressin typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of the compound. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

Desmopressin primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It is relatively stable under physiological conditions and does not undergo significant oxidation or reduction reactions .

Common Reagents and Conditions

The synthesis of desmopressin involves the use of protected amino acids, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) under controlled temperature and pH conditions .

Major Products Formed

The major product formed during the synthesis of desmopressin is the final peptide chain, which is then purified to obtain the active pharmaceutical ingredient. By-products may include truncated peptides and other impurities, which are removed during the purification process .

科学研究应用

Desmopressin has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Employed in studies investigating the regulation of water balance and kidney function.

Medicine: Widely used in clinical research for the treatment of diabetes insipidus, nocturia, and bleeding disorders.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems .

作用机制

Desmopressin exerts its effects by binding to vasopressin V2 receptors in the kidneys. This binding activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance the permeability of the renal tubules to water, resulting in increased water reabsorption and reduced urine output. Additionally, desmopressin increases the levels of von Willebrand factor and factor VIII, which are essential for blood clotting .

相似化合物的比较

Similar Compounds

Vasopressin: The naturally occurring hormone that desmopressin is based on.

Terlipressin: Another synthetic analogue of vasopressin, primarily used to treat low blood pressure and bleeding esophageal varices.

Lypressin: A synthetic form of lysine vasopressin, used in the treatment of diabetes insipidus .

Uniqueness

Desmopressin is unique among these compounds due to its selective action on V2 receptors, which results in potent antidiuretic effects with minimal pressor activity. This makes it particularly suitable for treating conditions like diabetes insipidus and nocturia without causing significant increases in blood pressure .

属性

IUPAC Name |

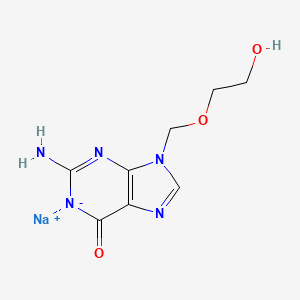

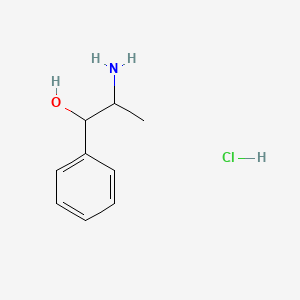

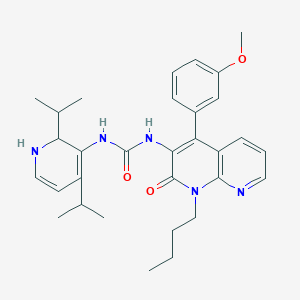

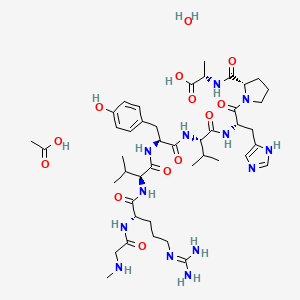

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSVJHOYXJGGTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68N14O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10774683.png)

![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)propanamido]ethyl}propanamide](/img/structure/B10774685.png)

![4-(cyclohexylmethyl)-1-[1-[2-[(2,3-dioxo-6-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774687.png)

![bis[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10774709.png)

![2-[[2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-3-hydroxypropanamide](/img/structure/B10774740.png)